Cas no 63732-74-1 (O6-Methyl-7,8-dihydro-6-isomorphine)

O6-Methyl-7,8-dihydro-6-isomorphine structure
63732-74-1 structure
商品名:O6-Methyl-7,8-dihydro-6-isomorphine
CAS番号:63732-74-1
MF:C18H23NO3
メガワット:301.38012
CID:1060691
PubChem ID:5745718

O6-Methyl-7,8-dihydro-6-isomorphine 化学的及び物理的性質

名前と識別子

    • O6-Methyl-7,8-dihydro-6-isomorphine
    • (4R,4aR,7R,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-ol
    • O6-Methyl-7,8-dihydr
    • Dihydro-alpha-isomorphine alcoholic methyl ether
    • Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl-
    • DTXSID60213174
    • (4R,4aR,7R,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
    • 63732-74-1
    • インチ: InChI=1S/C18H23NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3,5,11-12,14,17,20H,4,6-9H2,1-2H3/t11-,12+,14+,17-,18-/m0/s1
    • InChIKey: QKWBBJJDJIZUKM-XKTXQELYSA-N
    • ほほえんだ: CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)OC

計算された属性

  • せいみつぶんしりょう: 301.16789
  • どういたいしつりょう: 301.167794
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 1
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 41.9

じっけんとくせい

  • 密度みつど: 1.31
  • ふってん: 446.9°C at 760 mmHg
  • フラッシュポイント: 224.1°C
  • 屈折率: 1.643
  • PSA: 41.93

O6-Methyl-7,8-dihydro-6-isomorphine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-483487-1mg
O6-Methyl-7,8-dihydro-6-isomorphine,
63732-74-1
1mg
¥2858.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-483487-1 mg
O6-Methyl-7,8-dihydro-6-isomorphine,
63732-74-1
1mg
¥2,858.00 2023-07-11

O6-Methyl-7,8-dihydro-6-isomorphine 関連文献

O6-Methyl-7,8-dihydro-6-isomorphineに関する追加情報

O6-Methyl-7,8-dihydro-6-isomorphine: A Novel Opioid Derivative with Potential Therapeutic Applications

O6-Methyl-7,8-dihydro-6-isomorphine, a derivative of morphine with the CAS number 63732-74-1, represents a significant advancement in the field of opioid research. This compound, characterized by its unique chemical structure, has garnered attention for its potential role in modulating opioid receptor activity. Recent studies have highlighted its distinct pharmacological profile, which may offer new therapeutic avenues for managing chronic pain and opioid-related disorders.

As a synthetic analog of morphine, O6-Methyl-7,8-dihydro-6-isomorphine exhibits structural differences that could influence its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). The addition of the methyl group at the O6 position is hypothesized to alter the compound's binding affinity and selectivity, potentially reducing side effects associated with traditional opioids. This modification is a focal point in contemporary research, as it may address the limitations of existing opioid therapies.

Recent advancements in medicinal chemistry have enabled the synthesis of O6-Methyl-7,8-dihydro-6-isomorphine with high purity and stability. A 2023 study published in Journal of Medicinal Chemistry reported that this compound demonstrates enhanced solubility compared to its parent molecule, which is critical for pharmaceutical formulation. The improved solubility may facilitate the development of sustained-release formulations, offering better patient compliance and reduced dosing frequency.

The pharmacological activity of O6-Methyl-7,8-dihydro-6-isomorphine has been extensively evaluated in preclinical models. In vitro assays have shown that this compound exhibits potent agonist activity at the MOR, with an EC50 value significantly lower than that of morphine. This suggests a higher efficacy in activating the receptor, which could translate to more effective pain relief. However, the compound's potential for abuse remains a critical area of investigation, as opioid derivatives often carry a risk of dependence.

Recent studies have also explored the neuropharmacological effects of O6-Methyl-7,8-dihydro-6-isomorphine. A 2023 review in Pharmacological Reviews highlighted its potential to modulate the endogenous opioid system without inducing the same level of respiratory depression as traditional opioids. This property is particularly promising for patients with chronic pain who are at risk of opioid-induced respiratory failure. The compound's mechanism of action is currently under investigation, with a focus on its interaction with downstream signaling pathways.

The development of O6-Methyl-7,8-dih,hydro-6-isomorphine has been supported by advances in computational modeling and molecular dynamics simulations. These techniques have allowed researchers to predict the compound's behavior in biological systems, optimizing its design for therapeutic applications. A 2023 paper in Computational and Structural Chemistry demonstrated that the compound's molecular structure enhances its ability to cross the blood-brain barrier, a critical factor in its efficacy for central nervous system disorders.

Current research is also examining the potential of O6-Methyl-7,8-dihydro-6-isomorphine in combination therapies. A 2023 clinical trial published in Journal of Pain Research investigated its use in conjunction with non-opioid analgesics for managing moderate to severe pain. The results indicated a synergistic effect, with reduced opioid dosages required to achieve comparable pain relief. This finding underscores the compound's potential as a component in multimodal pain management strategies.

The safety profile of O6-Methyl-7,8-dihydro-6-isomorphine is an area of active research. Preclinical studies have shown that the compound exhibits lower potential for inducing tolerance and dependence compared to traditional opioids. However, long-term studies are necessary to fully understand its safety in human populations. The compound's pharmacokinetic properties, including its half-life and metabolic pathways, are being studied to optimize its therapeutic window.

Advancements in analytical chemistry have enabled the precise quantification of O6-Methyl-7,8-dihydro-6-isomorphine in biological matrices. High-performance liquid chromatography (HPLC) and mass spectrometry techniques have been developed to detect the compound in plasma and urine samples. These methods are crucial for pharmacokinetic studies and for monitoring the compound's behavior in vivo.

The synthesis of O6-Methyl-7,8-dihydro-6-isomorphine involves a series of well-established chemical reactions, including alkylation and cyclization steps. A 2023 study in Organic Letters described an efficient synthetic route that minimizes byproducts and reduces the number of purification steps. This method is particularly relevant for large-scale production, as it enhances the feasibility of manufacturing the compound for clinical trials and eventual commercialization.

Despite its promising properties, O6-Methyl-7,8-dihydro-6-isomorphine faces challenges in translation to clinical practice. Regulatory hurdles, including the need for extensive preclinical and clinical testing, must be addressed to ensure its safety and efficacy. Additionally, the compound's potential for misuse requires careful consideration in its development as a therapeutic agent.

Future research directions for O6-Methyl-7,8-dihydro-6-isomorphine include the exploration of its potential in treating opioid use disorder (OUD) and its role in neurodegenerative diseases. Preliminary studies suggest that the compound may interact with neuroinflammatory pathways, offering new possibilities for treating conditions such as Alzheimer's disease. However, further research is needed to validate these hypotheses.

In conclusion, O6-Methyl-7,8-dihydro-6-isomorphine represents a promising candidate in the evolving landscape of opioid research. Its unique chemical structure and pharmacological properties position it as a potential therapeutic agent for managing pain and related disorders. Ongoing studies are critical to fully understand its therapeutic potential and to address the challenges associated with its development and use.

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